

Spectroscopic and Synthetic Profile of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing key data for the characterization and synthesis of this versatile building block.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ BO ₃	Sigma-Aldrich
Molecular Weight	192.02 g/mol	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
InChI	1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2	Sigma-Aldrich
InChI Key	RSZPBFYCGLSBAF-UHFFFAOYSA-N	Sigma-Aldrich
SMILES	OCC1(CC1)c2ccc(cc2)B(O)O	Sigma-Aldrich

Spectroscopic Data

While experimental spectra for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** are not readily available in the public domain, predicted data and spectra of closely related analogs provide valuable insights for its characterization.

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values.[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	193.10306
[M+Na] ⁺	215.08500
[M-H] ⁻	191.08850
[M+NH ₄] ⁺	210.12960
[M+K] ⁺	231.05894
[M+H-H ₂ O] ⁺	175.09304

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ^1H or ^{13}C NMR spectra for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** have been identified in publicly accessible databases. For illustrative purposes, the known NMR data for the closely related compound, 4-(hydroxymethyl)phenylboronic acid, is presented below. Researchers can expect similar aromatic proton and carbon signals, with additional characteristic peaks for the hydroxymethylcyclopropyl group.

^1H NMR of 4-(hydroxymethyl)phenylboronic acid:

- Aromatic protons typically appear in the range of 7.2-7.9 ppm.
- The benzylic protons of the hydroxymethyl group ($-\text{CH}_2\text{OH}$) are expected around 4.6 ppm.
- The hydroxyl proton signal is variable and may be broad.

^{13}C NMR of 4-(hydroxymethyl)phenylboronic acid:

- Aromatic carbons will resonate between 125-145 ppm.
- The benzylic carbon will appear around 65 ppm.

For the target molecule, **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**, one would anticipate:

- Aromatic protons as two doublets in the 7.2-7.8 ppm region.
- A singlet for the methylene protons ($-\text{CH}_2\text{OH}$) around 3.5-4.0 ppm.
- Two sets of signals for the diastereotopic cyclopropyl methylene protons ($-\text{CH}_2-\text{CH}_2-$) as multiplets in the 0.8-1.5 ppm range.
- A quaternary carbon for the cyclopropyl carbon attached to the phenyl ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** is not publicly available. However, characteristic vibrational frequencies for key functional groups can be predicted based on data from analogous compounds.[2][3]

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (alcohol & boronic acid)	3600-3200 (broad)
C-H stretch (aromatic)	3100-3000
C-H stretch (aliphatic)	3000-2850
C=C stretch (aromatic)	1600-1450
B-O stretch	1380-1310
C-O stretch (alcohol)	1050-1000

Experimental Protocols

Proposed Synthesis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is based on established methodologies for the synthesis of similar arylboronic acids.



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Caption: Proposed synthetic workflow for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**.

Materials:

- 1-(4-bromophenyl)cyclopropanemethanol
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Dichloromethane (DCM)
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$)
- Potassium acetate (KOAc)
- Dioxane
- Tetrabutylammonium fluoride (TBAF)
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

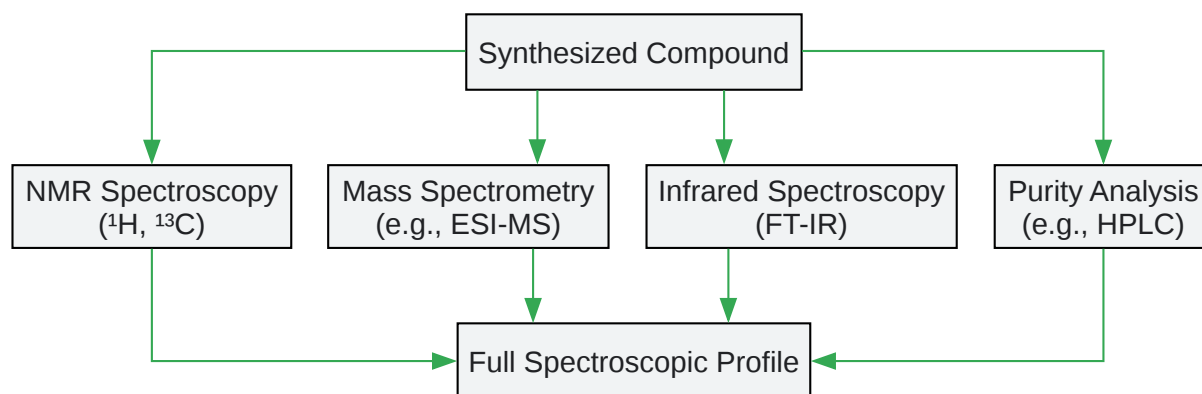
Procedure:

- Protection of the Hydroxymethyl Group:
 - Dissolve 1-(4-bromophenyl)cyclopropanemethanol in anhydrous DCM.
 - Add imidazole followed by the dropwise addition of TBDMSCl at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Quench the reaction with water and extract with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TBDMS-protected intermediate.
- Miyaura Borylation:
 - In a flame-dried flask, combine the protected intermediate, B_2pin_2 , $Pd(dppf)Cl_2$, and KOAc.
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
 - Add anhydrous dioxane and heat the mixture at 80-90 °C until the starting material is consumed (monitored by GC-MS or TLC).
 - Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
 - Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the boronic ester.
- Deprotection and Hydrolysis:
 - Dissolve the boronic ester in THF.
 - Add a solution of TBAF in THF and stir at room temperature.
 - Monitor the reaction by TLC. Upon completion, concentrate the mixture.
 - To achieve the final boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1M HCl) in a suitable solvent, followed by extraction and purification.

Spectroscopic Characterization Protocol

The following standard methods would be employed for the full spectroscopic characterization of the synthesized compound.



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Caption: Standard workflow for spectroscopic characterization.

- Nuclear Magnetic Resonance (NMR): Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Record 1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using electrospray ionization (ESI) in both positive and negative ion modes to confirm the molecular weight.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using a Fourier-transform infrared (FT-IR) spectrometer.

This guide provides a foundational understanding of **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** for its application in research and development. While experimental data is currently limited in the public domain, the provided information on related compounds and established synthetic methodologies offers a strong starting point for its use and further investigation.

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References

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